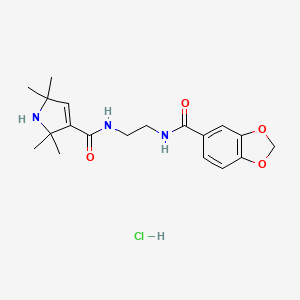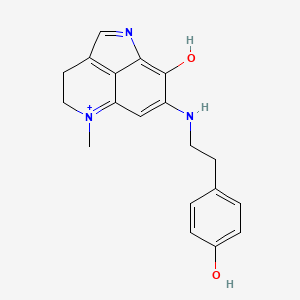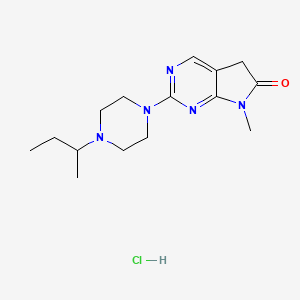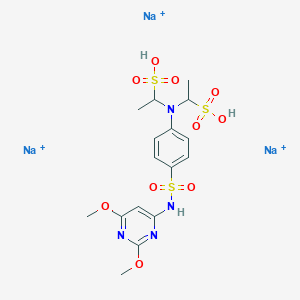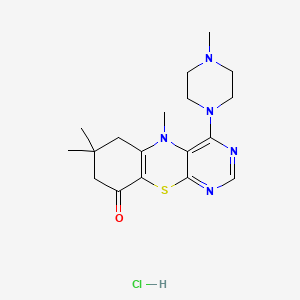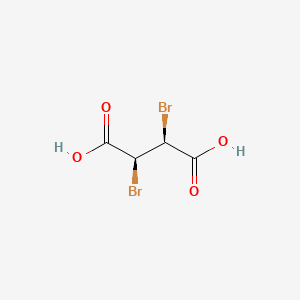
2,3-Dibromosuccinic acid, (2S,3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromosuccinic acid, (2S,3S)-: is an organic compound with the molecular formula C4H4Br2O4 . It is a derivative of succinic acid where two hydrogen atoms are replaced by bromine atoms at the 2 and 3 positions. This compound is known for its stereoisomerism, specifically the (2S,3S) configuration, which refers to the spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromosuccinic acid can be synthesized through the bromination of fumaric acid. The process involves adding bromine to fumaric acid in the presence of a solvent like acetic acid. The reaction typically proceeds at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of 2,3-Dibromosuccinic acid involves the following steps:
Mixing: Fumaric acid is dissolved in a water solution containing hydrogen bromide.
Bromination: Bromine is added to the solution while maintaining a controlled temperature and pressure.
Crystallization: The reaction mixture is cooled to precipitate the product, which is then filtered and dried to obtain pure 2,3-Dibromosuccinic acid.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromosuccinic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form succinic acid.
Elimination Reactions: Heating the compound can lead to the elimination of hydrogen bromide, forming fumaric acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium iodide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Elimination: Heating the compound in the presence of a base like sodium hydroxide.
Major Products:
Substitution: Products like 2,3-dihydroxysuccinic acid.
Reduction: Succinic acid.
Elimination: Fumaric acid.
Scientific Research Applications
2,3-Dibromosuccinic acid has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of dicarboxylic acid derivatives.
Biology: Acts as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Dibromosuccinic acid involves its ability to undergo various chemical transformations. The bromine atoms in the compound are highly reactive, making it a versatile intermediate in organic synthesis. The compound can participate in nucleophilic substitution, reduction, and elimination reactions, leading to the formation of various products. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparison with Similar Compounds
- 2,3-Dibromosuccinic acid, (2R,3R)-
- 2,3-Dibromosuccinic acid, meso-
- 2,3-Dibromosuccinic acid, (±)-
Comparison:
- 2,3-Dibromosuccinic acid, (2S,3S)- is unique due to its specific stereochemistry, which can influence its reactivity and the types of products formed during chemical reactions.
- 2,3-Dibromosuccinic acid, (2R,3R)- has a different spatial arrangement of atoms, leading to different reactivity and product formation.
- 2,3-Dibromosuccinic acid, meso- is a stereoisomer with a plane of symmetry, making it less reactive in certain types of reactions.
- 2,3-Dibromosuccinic acid, (±)- is a racemic mixture containing equal amounts of (2S,3S) and (2R,3R) isomers, resulting in different chemical properties compared to the pure (2S,3S) form .
Properties
CAS No. |
916065-46-8 |
|---|---|
Molecular Formula |
C4H4Br2O4 |
Molecular Weight |
275.88 g/mol |
IUPAC Name |
(2S,3S)-2,3-dibromobutanedioic acid |
InChI |
InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)/t1-,2-/m1/s1 |
InChI Key |
FJWGRXKOBIVTFA-JCYAYHJZSA-N |
Isomeric SMILES |
[C@@H]([C@H](C(=O)O)Br)(C(=O)O)Br |
Canonical SMILES |
C(C(C(=O)O)Br)(C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


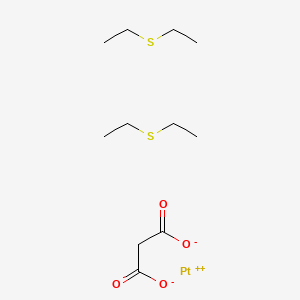
![2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B12713050.png)
![4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid](/img/structure/B12713053.png)
![6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine](/img/structure/B12713055.png)


